1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring via a methylene bridge
Preparation Methods
The synthesis of 1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These reactors allow for precise control of temperature, pressure, and reaction time, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium, copper, and nickel . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazole derivatives and other functionalized compounds .
Scientific Research Applications
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the desired therapeutic effects . The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1H-1,2,3-Triazole: A basic triazole compound without the fluoro and trifluoromethyl groups.
4-(Trifluoromethyl)phenylboronic acid: A compound with a similar trifluoromethyl group but different overall structure and reactivity.
Fluridone: A compound with a trifluoromethylphenyl group but different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H7F4N3O2 |
---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F4N3O2/c12-8-2-1-6(3-7(8)11(13,14)15)4-18-5-9(10(19)20)16-17-18/h1-3,5H,4H2,(H,19,20) |
InChI Key |
BLKWESBOORWRIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.